Aluminum sulfate

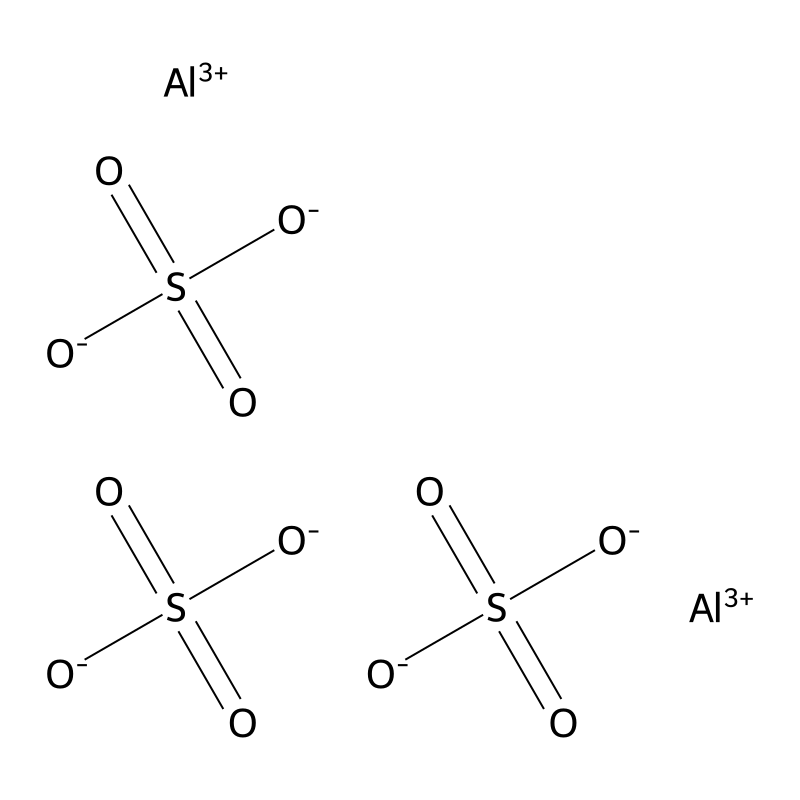

Al2S3O12

Al2(SO4)3

Al2O12S3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Al2S3O12

Al2(SO4)3

Al2O12S3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in 1 part water.

Soluble in water, insoluble in ethanol.

Solubility in water: good

Synonyms

Canonical SMILES

Aluminum sulfate is a foundational inorganic metal salt utilized extensively as a primary coagulant in municipal water treatment, a wet-end sizing agent in papermaking, and a bulk precursor for alumina-based catalyst supports. As a highly available commodity chemical, it provides reliable electrostatic charge neutralization and hydrolysis-driven precipitation. While advanced pre-hydrolyzed alternatives like polyaluminum chloride (PAC) have emerged, aluminum sulfate remains the procurement standard for applications requiring strict acidic pH control (e.g., pH 4.5–5.5 for rosin sizing) and cost-effective bulk turbidity removal, offering predictable performance without the corrosive equipment risks associated with ferric salts [1].

Generic substitution of aluminum sulfate with polyaluminum chloride (PAC) or ferric chloride often fails due to fundamental differences in hydrolysis behavior, pH dependency, and residual metal chemistry. In papermaking, PAC introduces pre-formed aluminum species that alter retention dynamics and fail to form the specific aluminum-rosinate complexes required for traditional acidic internal sizing. In water treatment, while ferric chloride operates over a wider pH range, it is highly corrosive to infrastructure and risks leaving iron residuals that cause undesirable color in potable water and paper products. Furthermore, in catalyst synthesis, substituting the sulfate anion with chloride or nitrate fundamentally alters the thermal decomposition pathway and micelle templating, directly impacting the final crystalline phase and specific surface area of the resulting alumina [1].

Cost-Effective Turbidity Removal in Municipal Water Treatment

In comparative coagulation studies for municipal water treatment, aluminum sulfate demonstrates highly efficient particle destabilization. At optimal dosages (10–20 mg/L) and a pH range of 6.0–7.0, aluminum sulfate achieves 82.9% to 99.0% turbidity removal, performing closely to pre-hydrolyzed polyaluminum chloride (PAC) which achieves 93.8% to 99.6%. While PAC requires lower absolute dosing, aluminum sulfate's significantly lower commodity purchase price makes it the more cost-effective choice for large-scale facilities capable of standard pH management [1].

| Evidence Dimension | Turbidity removal efficiency |

| Target Compound Data | 82.9% - 99.0% removal (at 10-20 mg/L dose) |

| Comparator Or Baseline | Polyaluminum chloride (PAC) (93.8% - 99.6% removal) |

| Quantified Difference | Comparable peak efficiency (>98%) at a fraction of the unit chemical cost. |

| Conditions | Synthetic and municipal water treatment, pH 6.0-7.0, low to medium initial turbidity. |

Validates aluminum sulfate as the financially optimal bulk coagulant for facilities that do not require the extreme pH flexibility of PAC.

Fiber Modification and Rosin Sizing Efficiency in Papermaking

Aluminum sulfate is uniquely critical in traditional acidic papermaking, acting as the essential bridging agent between hydrophobic rosin and cellulose fibers. By neutralizing the negative surface charges on cellulose, aluminum sulfate allows fibers to align more closely, increasing the number of sites available for hydrogen bonding by 25% to 30% compared to untreated pulp. Additionally, this electrostatic modification shrinks the pores between fibers by an average of 18% to 22%, resulting in denser paper with superior water resistance and ink holdout [1].

| Evidence Dimension | Hydrogen bonding sites and inter-fiber pore size |

| Target Compound Data | 25-30% increase in bonding sites; 18-22% reduction in pore size |

| Comparator Or Baseline | Untreated cellulose pulp |

| Quantified Difference | Up to 30% increase in bonding sites and 22% denser pore structure. |

| Conditions | Wet-end papermaking slurry, acidic pH (4.5–5.5) with rosin sizing. |

Proves that aluminum sulfate is indispensable for achieving high wet-strength and printability in rosin-sized paper grades.

Precursor Suitability for High-Surface-Area Alumina Catalyst Supports

The choice of aluminum salt precursor dictates the structural properties of synthesized alumina (Al2O3) catalyst supports. When aluminum sulfate is used as the precursor and precipitated with sodium hydroxide, the resulting alumina achieves a high specific surface area of 245 m2/g. In contrast, using aluminum nitrate with a sodium carbonate precipitator yields a significantly lower surface area of 96 m2/g. The sulfate anion influences the coprecipitation and thermal decomposition pathways, making aluminum sulfate a highly effective, low-cost precursor for mesoporous catalyst carriers [1].

| Evidence Dimension | Specific surface area of synthesized alumina support |

| Target Compound Data | 245 m2/g (with NaOH precipitator) |

| Comparator Or Baseline | Aluminum nitrate precursor (96 m2/g with Na2CO3 precipitator) |

| Quantified Difference | 155% higher specific surface area under optimal alkaline precipitation. |

| Conditions | Sol-gel synthesis / coprecipitation followed by calcination. |

Highlights aluminum sulfate as a superior, cost-effective precursor for manufacturing high-surface-area industrial catalyst supports.

Municipal and Industrial Water Clarification

Due to its proven ability to achieve up to 99% turbidity removal at low unit costs, aluminum sulfate is the preferred bulk coagulant for large-scale water treatment plants. It is particularly suited for facilities processing low-to-medium turbidity surface waters where pH can be reliably maintained between 6.0 and 7.0, avoiding the infrastructure corrosion associated with ferric chloride[1].

Acidic Rosin Sizing in Paper Manufacturing

Aluminum sulfate remains irreplaceable in wet-end papermaking systems utilizing rosin sizing. By strictly regulating the slurry pH to 4.5–5.5, it forms the necessary aluminum-rosinate complexes that bind to cellulose, increasing hydrogen bonding sites by up to 30% and significantly enhancing the paper's water resistance and printability [2].

Synthesis of Alumina Nanoparticles and Catalyst Supports

As a cost-effective inorganic precursor, aluminum sulfate is highly recommended for the sol-gel or coprecipitation synthesis of γ-alumina catalyst supports. When paired with appropriate alkaline precipitators like sodium hydroxide, it yields mesoporous structures with specific surface areas exceeding 240 m2/g, ideal for petrochemical and environmental catalysis applications[3].

References

- [1] Comparing Aluminium Sulfate and Poly-Aluminium Chloride (PAC) Performance in Turbidity Removal from Synthetic Water, Journal of Applied Biotechnology Reports

- [2] How Does Aluminium Sulfate Function in the Paper Industry?, JRJ Elementix

- [3] Investigation of Salt and precipitating agent effect on the specific surface area and compressive strength of alumina catalyst support, ICM

Physical Description

Aluminum sulfate, solution appears as a clear colorless aqueous solution. Noncombustible. Nontoxic. Density 10.9 lb / gal. Used in paper making, in firefighting foams, as a fireproofing agent, in sewage treatment and water purification.

Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals, Liquid; Liquid, Other Solid; Dry Powder; Other Solid; Pellets or Large Crystals, Liquid; Dry Powder, Other Solid; Dry Powder, Water or Solvent Wet Solid; Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid; NKRA

White powder, shining plates or crystalline fragments

White solid; [Merck Index] Hygroscopic; [CHEMINFO] White powder; [MSDSonline]

ODOURLESS WHITE HYGROSCOPIC LUSTROUS CRYSTALS OR POWDER.

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

1.29 to 1.34 at 59 °F (USCG, 1999)

1.61

2.71 g/cm³

Odor

Decomposition

770 °C

Melting Point

770 °C (with decomposition)

UNII

34S289N54E

Related CAS

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Some aluminum compounds are employed therapeutically, eg, aluminum hydroxide is one component of the antacids recommended in the treatment of stomach ulcers and gastritis. Large doses of aluminum hydroxide (in the order of grams) are prescribed for patients who, as a result of renal dysfunction, have high blood phosphate levels. Aluminum acetotartrate in solution is used in the treatment of sores and for other dermatological purposes. The solution inhibits bacteria and has astringent properties. Aluminum chloride hexahydrate is very commonly used in deodorants, and a solution of aluminum sulfate has been tried without significant success against stings of fire ants. /Aluminum and its salts/

/The following aluminum salts are used in the various drug classes./ (1) Antacids: aluminum; dihydroxyaluminum acetate; aluminum carbonate; aluminum oxide; bismuth aluminate; Magaldrate; dihydroxyaluminum aminoacetate; and dihydroxyaluminum sodium carbonate. (2) Internal analgesics (buffered aspirins): aluminum hydroxide and aluminum glycinate. (3) Antidiarrheals: Kaolin; aluminum magnesium silicate; and Attapulgite. (4) Douches: ammonium aluminum sulfate (5- 16%); potassium aluminum sulfate; and Alum (12%). (5) Antiulcerative: aluminum sucrose sufate. /Aluminum salts, from table/

...Batch coagulation treatments of water samples spiked with Qbeta, MS2, T4, and P1 viruses were conducted with four different aluminum coagulants. The total infectious virus concentration in the suspension of floc particles that eventually formed by dosing with coagulant was measured after the floc particles were dissolved by raising the pH with an alkaline beef extract solution. The virus concentrations were extremely reduced after the water samples were dosed with aluminum coagulants. Viruses mixed with and adsorbed onto preformed aluminum hydroxide floc were, however, completely recovered after the floc dissolution. These results indicated that the aluminum coagulation process inactivates viruses.

Pharmacology

Aluminum Sulfate Anhydrous is an aluminum salt with immune adjuvant activity. This agent adsorbs and precipitates protein antigens in solution; the resulting precipitate improves vaccine immunogenicity by facilitating the slow release of antigen from the vaccine depot formed at the site of inoculation.

MeSH Pharmacological Classification

Mechanism of Action

...Glioma (C-6) and neuroblastoma (NBP2) cells were utilized to assess early changes in oxidative parameters consequent to a 48-hr exposure to aluminum sulfate. A 500-uM concentration of this salt produced a significant increase in reactive oxygen species (ROS) production and a significant decrease in glutathione (GSH) content in glioma cells. However, the same concentration of the aluminum salt did not lead to any significant changes in the neuroblastoma cells. Mitochondrial respiratory activity in glioma cells was also found to be significantly higher in the aluminum treated cells. As judged by morin-metal complex formation, aluminum can enter glioma cells much more readily than neuroblastoma cells.

... The aim of this work was to assess by in vivo brain microdialysis whether chronic administration of aluminium in the drinking water (2.5% aluminium sulfate) also impairs the glutamate-nitric oxide-cGMP pathway in the cerebellum of rats in vivo. Chronic exposure to aluminium reduced NMDA-induced increase of extracellular cGMP by ca 50%. The increase in extracellular cGMP induced by the nitric oxide generating agent S-nitroso-N-acetylpenicillamine was higher (240%) in rats treated with aluminium than in controls. Immunoblotting experiments showed that aluminium reduced the cerebellar content of calmodulin and nitric oxide synthase by 34 and 15%, respectively. Basal activity of soluble guanylate cyclase was decreased by 66% in aluminium-treated rats, while the activity after stimulation with S-nitroso-N-acetylpenicillamine was similar to controls. Basal cGMP in the cerebellar extracellular space was decreased by 50% in aluminium-treated rats. These results indicate that chronic exposure to aluminium reduces the basal activity of guanylate cyclase and impairs the glutamate-nitric oxide-cGMP pathway in the animal in vivo.

Aluminum salts have been shown to stimulate (3)H-thymidine incorporation in primary cultures of bovine brain microvessel endothelial cells. Aluminum chloride or sulfate salts in concentrations between 0.01 to 100 uM were, in general, most effective in stimulating thymidine uptake by bovine brain microvessel endothelial cells with maximal efects observed after a 24 hr exposure to the metal. Concentration of aluminum salts greater than 100 uM inhibited thymidine incorporation. Cell numbers were not affected by exposure to concentrations of the aluminum salts less than approx 100 uM. Concentrations producing half maximal stimulation of bovine brain misrovessel endothelial cell thymidine incorporation were approx, 0.3 uM and 0.5 uM, for aluminum chloride and aluminum sulfate, respectively. These findings indicate that bovine brain microvessel endothelial cells are sensitive to lower concentrations of aluminum salts than other mammalian cell types. Hydroxyurea completely inhibited thymidine incorporation into bovine brain microvessel endothelial cells in the presence and absence of aluminum suggesting that thymidine incorporation into bovine brain microvessel endothelial cells is representative of DNA synthesis. Endothelial cell growth factor stimulated both measured DNA synthesis and bovine brain microvessel endothelial cell numbers in the primary culture system. Aluminum had only slight effects on DNA synthesis in edothelial cell growth factor stimulated bovine brain microvessel endothelial cells. In contrast to endothelial cell growth factor, aluminum then, appears to provide a stimulus for DNA synthesis but not subsequent mitosis in bovine brain microvessel endothelial cells. Results from this study are consistent with previous studies in other cell types and with current knowkedge of the effects of aluminum on the blood brain barrier in vivo. /Aluminum salts/

Vapor Pressure

Pictograms

Corrosive

Impurities

Other CAS

10124-29-5

55892-56-3

Absorption Distribution and Excretion

Aluminum is excreted predominantly via the kidneys and therefore may accumulate in patients with renal failure. About 2% is excreted in bile.

Aluminium which is absorbed is located primarily in the heart, spleen, and bone.

In mammals GI absorption of ingested aluminum is poor due to transformation of aluminum salts into insoluble aluminum phosphate (AlPO4) in digestive tract, brought about by pH changes and presence of phosphate in diet. At higher doses, such as 200 mg aluminum/kg as aluminum sulfate, intestinal absorption is about 10% in rats ... .

... No increases in urinary excretion of aluminum or in aluminum deposition in organs of rats when twice normal aluminum concentration was given as ... sulfate in food. When concentration was increased to about 15 times normal, both urinary excretion and organ deposition were enhanced.

In rats retention of aluminum in bone, liver, and testes ... increased with large ingested doses such as 200 mg aluminum/kg in the form of aluminum sulfate ... Level in brains of ... rats increased /SRP: to a level/ tenfold that of control. ... Excretion is mainly fecal, representing both unabsorbed ... and aluminum excreted into digestive tract from liver via bile.

Spring wheat plants (Triticum aestivum (L.) cvs. Kadt and WW 20299) were grown in culture and exposed to aluminum as aluminum sulfate. Aluminum uptake by roots of 9-day old plants at pH= 4.1 during 2 hr (initial uptake) could be divided into a free diffusible component and a bound fraction which was non-exchangeable with calcium. Two types of aluminum binding sites were identified: one insensitive to low temp (2 °C) and one existing only at 22 °C. At 2 °C and 200 uM aluminum, uptake reached approx 1.2 umol aluminum/g fresh wt within 50 min and remained at this level. At 22 °C, aluminum uptake did not reach equilibrium within 150 min and was characterized by a rapid uptake (0.50 umol aluminum/g fresh wt) for less than 20 min, followed by another phase at 0.19 umol Aluminum/g fresh wt/hr. The initial uptake of aluminum increased under conditions which favored leakage of phosphorus from the roots; uptake of aluminum from 50 uM aluminum was about twice as high in high phosphorus plants compared to low phosphorus plants. With 1X10-4 dinitrophenol present in the external soln, aluminum uptake increased by approx 70% at 150 and 250 uM aluminum and by approx 25% at 50 uM aluminum in both cultivars.

For more Absorption, Distribution and Excretion (Complete) data for ALUMINUM SULFATE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Associated Chemicals

Aluminum ion (3+);22537-23-1

Wikipedia

Biological Half Life

Use Classification

Food Additives -> FIRMING_AGENT; -> JECFA Functional Classes

Hazard Classes and Categories -> Corrosives

Cosmetics -> Deodorant; Antiperspirant

S

Methods of Manufacturing

Acid digestion of predominately silicon-rich raw materials gives a solution of aluminum sulfate. The purity depends on the process and starting materials. Iron, which strongly interferes, is precipitated with calcium hexacyanoferrate(II) as Berlin blue (iron hexacyanoferrate (II)), with calcium sulfide as iron sulfide, or by hydrolysis as basic iron sulfate. ... The clear solution is decanted and sold as a liquid or concentrated to 61.5 deg Baume, allowed to solidify, and milled. The final product, which contains about 0.5% Fe2O3 and 0.1% insoluble material, is the technical grade.

By reacting freshly precipitated aluminum hydroxide with appropriate quantity of sulfuric acid. Resulting solution is evaporated and allowed to crystallize.

Treating pure kaolin or aluminum hydroxide or bauxite with sulfuric acid. The insoluble silic acid is removed by filtration and the sulfate is obtained by crystallization. Similarly, from waste coal mining shale and sulfuric acid.

General Manufacturing Information

Photographic Film, Paper, Plate, and Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Miscellaneous Manufacturing

Textiles, apparel, and leather manufacturing

Paper Manufacturing

Printing and Related Support Activities

Wholesale and Retail Trade

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Utilities

Agriculture, Forestry, Fishing and Hunting

Food, beverage, and tobacco product manufacturing

Other (requires additional information)

All other Petroleum and Coal Products Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

All Other Basic Inorganic Chemical Manufacturing

Wood Product Manufacturing

Mining (except Oil and Gas) and support activities

Construction

All Other Basic Inorganic Chemical Manufacturing

Sulfuric acid, aluminum salt (3:2): ACTIVE

Sulfuric acid, aluminum salt (1:?): ACTIVE

Iron removal treatments for the technical-grade sulfate are not economical for meeting the requirements of the iron-free grade.

Flocculation and removal of bacteria were observed during two separate aluminum sulfate treatments for removal of phosphorus from a eutropic recreational lake. In addition, die-off and release of bacteria from aluminum sulfate floc were studied in columns under laboratory condition. ...During the aluminum sulfate treatment of the lake, 90% of the fecal coliform population and /approx/ 70% of the fecal streptococci population were removed from the water column within 72 hr. Numbers of fecal coliform in the floc on the lake bottom exceeded 2,400/100 mL at 120 hr compared with the pretreatment concentration of 30 fecal coliform /100 mL. ...In a second aluminum sulfate application to the lake, 95% of the total culturable bacterial population was removed from the water column. ...The numbers and survival of Escherichia coli in the floc suggest the probable concn of the other enteric organisms, including pathogens.

Polycationic coagulation aids were useful in removing virus, but anionic or nonionic polyelectrolytes probably would not be effective. Clays are sometimes added, to ensure formation of a visible floc to which virus may adsorb. Organic matter in the water interfered with virus removal by coagulation and settling; this effect may be prevented by prechlorination or preozonation. Finally, it should be noted that the virus removed had not been inactivated. Virus adsorbed to floc was quite capable of causing infection.

Aluminum sulfate, not more than 5% activated carbon

Storage Conditions

Extremely reactive with air, moisture and compounds containing active hydrogen and therefore must be kept under a blanket of inert gas. /Aluminum alkyls/

In general, materials ... toxic as stored or which can decompose into toxic components ... Should be stored in cool ... ventilated place, out of ... sun, away from ... fire hazard ... be periodically inspected and monitored. Incompatible materials should be isolated ...

All possibility of contact with water must be avoided. Solution containing not more than 20% of these compounds in non-reactive solvents, however, can be handled without risk of spontaneous ignition. /Aluminum alkyls/

For more Storage Conditions (Complete) data for ALUMINUM SULFATE (6 total), please visit the HSDB record page.

Interactions

Four cultivars of ryegrass (Lolium multiflorum Lam. cvs. Gulf, Marshall, Urbana, and Wilo) were grown in nutrient solution (pH 4.2 at 0 and 74 uM aluminum). Following a 30 min equilibration period after seeds were exposed to aluminum on day 10 after germination, total and monomeric aluminum concn were 78 + or - 6 and 69 + or - 5 um, respectively. Cations were desorbed from the Donnan free space of roots of 15, 23, and 35 day old plants using barium chloride, barium chloride triethanolamine, ammonium acetate, and potassium chloride. (The ability of desorbents to displace cations varied widely for the desorbent effect). Barium chloride triethanolamine showed the greatest ability to displace aluminum cations from the Donnan free space, while NH4+ did not displace detectable amounts of aluminum +3. The amounts of aluminum +3 displaced by barium +2 and potassium +1 from aluminum treated roots were larger in younger than in older roots. Aluminum considerably decr the amount of desorbed divalent cations (calcium +2, magnesium +2) and increased the amount of desorbed potassium +1 and sodium +1. /Aluminum sulfate octadecahydrate/

Stability Shelf Life

Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/

Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/

Dates

Cabus N, Oguz EO, Tufan AC, Adiguzel E: A histological study of toxic effects of aluminium sulfate on rat hippocampus. Biotech Histochem. 2015 Feb;90(2):132-9. doi: 10.3109/10520295.2014.965277. Epub 2014 Oct 14. [PMID:25314162]

Cunat L, Lanhers MC, Joyeux M, Burnel D: Bioavailability and intestinal absorption of aluminum in rats: effects of aluminum compounds and some dietary constituents. Biol Trace Elem Res. 2000 Jul;76(1):31-55. doi: 10.1385/BTER:76:1:31. [PMID:10999429]

Darbre PD: Aluminium, antiperspirants and breast cancer. J Inorg Biochem. 2005 Sep;99(9):1912-9. doi: 10.1016/j.jinorgbio.2005.06.001. [PMID:16045991]

Aluminum sulfate PubChem

Aluminium sulphate exposure increases oxidative stress and suppresses brain development in Ross broiler chicks

Aluminum Sulfate

Aluminum Sulfate, Brittanica online

Aluminum Sulfate Excipient

Aluminum in Drinking Water

HIS STYPTIC PENCIL- aluminum sulfate stick

EMA document

ToxNet, Aluminum sulfate

InChem, Aluminum Sulfate

PRIORITY SUBSTANCES LIST ASSESSMENT REPORT

Aluminium Toxicokinetics: An Updated MiniReview

Aluminum Sulfate Overview

Hazardous Materials Sheet, NJ

Formulation and evaluation of potash alum as deodorant lotion and after shaving astringent as cream and gel

Use of Underarm Cosmetic Products in Relation to Risk of Breast Cancer: A Case-Control Study

ASSURED- aluminum sulfate powder

Antiperspirants/Deodorants and Breast Cancer

Underarm antiperspirants/deodorants and breast cancer

BREAST CANCER AND DEODORANTS/ ANTIPERSPIRANTS: A SYSTEMATIC REVIEW

Influence of Lifestyle Factors on Breast Cancer Risk